N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound (ID: G419-0120) features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methylphenyl group at position 2 and an acetamide moiety linked to a 3-chlorophenyl group at position 4. Its molecular formula is C₂₁H₁₇ClN₄O₂, with a molecular weight of 392.84 g/mol . The logP value (estimated ~3.5) suggests moderate hydrophobicity, favorable for membrane permeability. The 3-chlorophenyl group may enhance target binding via halogen interactions, while the methyl group optimizes steric bulk and solubility.
Properties
Molecular Formula |
C21H17ClN4O2 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-5-7-15(8-6-14)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-17-4-2-3-16(22)11-17/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
QJPGJUDKPZCJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chlorophenyl and 4-methylphenyl groups can be carried out using nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0349)
- Structural Differences :
- Position 2: 4-ethoxyphenyl (vs. 4-methylphenyl in G419-0120).
- Acetamide group: N-(4-chlorophenyl) (vs. N-(3-chlorophenyl)).
- Properties: Molecular weight: 422.87 g/mol (higher due to ethoxy group) . logP: 3.5039 (similar hydrophobicity) .
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide (G419-0595)
- Structural Differences :
- Position 2: 4-chlorophenyl (vs. 4-methylphenyl).
- Acetamide group: N-(2,3-dimethylphenyl) (vs. N-(3-chlorophenyl)).
- Properties: Molecular weight: 406.87 g/mol .
Heterocyclic Core Modifications
F-DPA and DPA-714 (Pyrazolo[1,5-a]pyrimidine Derivatives)
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine in G419-0120).
- Substituents :
- Applications : Radiolabeled for imaging neuroinflammation .
- Key Differences : Fluorine enhances lipophilicity and bioavailability, while the pyrimidine core alters electronic properties.
Triazolo[1,5-a]pyrazine Derivatives ()
Comparative Data Table
| Compound ID/Name | Core Structure | Position 2 Substituent | Acetamide Group | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|---|
| G419-0120 (Main Compound) | Pyrazolo[1,5-a]pyrazine | 4-methylphenyl | N-(3-chlorophenyl) | 392.84 | ~3.5* |
| G419-0349 | Pyrazolo[1,5-a]pyrazine | 4-ethoxyphenyl | N-(4-chlorophenyl) | 422.87 | 3.5039 |
| G419-0595 | Pyrazolo[1,5-a]pyrazine | 4-chlorophenyl | N-(2,3-dimethylphenyl) | 406.87 | - |
| F-DPA | Pyrazolo[1,5-a]pyrimidine | 4-fluorophenyl | N,N-diethyl | - | - |
| DPA-714 | Pyrazolo[1,5-a]pyrimidine | 4-(2-fluoroethoxy)phenyl | N,N-diethyl | - | - |
*Estimated based on structural similarity to G419-0347.
Research Findings and Implications
- Synthesis : Analogous compounds (e.g., G419-0349) are synthesized via nucleophilic substitution or cyclization reactions, often using K₂CO₃ and reflux conditions .
- Biological Activity : Pyrazolo-pyrazine/quinazoline acetamides show promise as enzyme inhibitors (e.g., InhA for tuberculosis ) and antimicrobial agents . The 3-chlorophenyl group in G419-0120 may enhance binding to hydrophobic enzyme pockets.
- Optimization : Substituting the 4-methylphenyl group with bulkier or polar groups (e.g., ethoxy) could modulate solubility and target engagement.
Biological Activity
N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo derivatives, characterized by a pyrazolo[1,5-a]pyrazine core and an acetamide functional group. Its molecular formula is C18H16ClN3O, with a molecular weight of approximately 343.79 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound is believed to modulate signaling pathways related to inflammation, cancer cell proliferation, and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a derivative demonstrated selective cytotoxicity against melanoma cells, inducing cell cycle arrest and reducing melanin production in vitro . Such findings suggest that this compound could serve as a potential chemotherapeutic agent.
Anti-inflammatory Effects
Compounds in the pyrazolo class have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This anti-inflammatory activity may contribute to the overall therapeutic potential of this compound.
Case Studies
Several studies have explored the biological effects of related compounds:
- Cytotoxic Effects on Melanoma : Research highlighted a pyrazole derivative's ability to selectively target melanoma cells while sparing normal cells. The compound induced apoptosis and cell cycle arrest at the S phase .
- Inhibition of Enzyme Activity : Another study demonstrated that related compounds inhibited tyrosinase activity, which is crucial for melanin synthesis in melanoma cells. This suggests potential applications in skin-related disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
